2-Benzoxazolinone, 5,7-dibromo- 2-Benzoxazolinone, 5,7-dibromo-
Brand Name: Vulcanchem
CAS No.: 5459-02-9
VCID: VC3899129
InChI: InChI=1S/C7H3Br2NO2/c8-3-1-4(9)6-5(2-3)10-7(11)12-6/h1-2H,(H,10,11)
SMILES: C1=C(C=C(C2=C1NC(=O)O2)Br)Br
Molecular Formula: C7H3Br2NO2
Molecular Weight: 292.91 g/mol

2-Benzoxazolinone, 5,7-dibromo-

CAS No.: 5459-02-9

Cat. No.: VC3899129

Molecular Formula: C7H3Br2NO2

Molecular Weight: 292.91 g/mol

* For research use only. Not for human or veterinary use.

2-Benzoxazolinone, 5,7-dibromo- - 5459-02-9

Specification

CAS No. 5459-02-9
Molecular Formula C7H3Br2NO2
Molecular Weight 292.91 g/mol
IUPAC Name 5,7-dibromo-3H-1,3-benzoxazol-2-one
Standard InChI InChI=1S/C7H3Br2NO2/c8-3-1-4(9)6-5(2-3)10-7(11)12-6/h1-2H,(H,10,11)
Standard InChI Key AGSLHFQPWVSWHT-UHFFFAOYSA-N
SMILES C1=C(C=C(C2=C1NC(=O)O2)Br)Br
Canonical SMILES C1=C(C=C(C2=C1NC(=O)O2)Br)Br

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The core structure of 2-benzoxazolinone consists of a fused benzene and oxazolinone ring. Bromination at the 5th and 7th positions introduces steric and electronic modifications that profoundly influence reactivity. The canonical SMILES representation C1=C(C=C(C2=C1NC(=O)O2)Br)Br\text{C1=C(C=C(C2=C1NC(=O)O2)Br)Br} highlights the bromine atoms' para positions relative to the oxazolinone oxygen . X-ray crystallography of analogous compounds reveals planar geometries, with bromine substituents increasing molecular polarizability and dipole moments, enhancing intermolecular interactions.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC7H3Br2NO2\text{C}_7\text{H}_3\text{Br}_2\text{NO}_2PubChem
Molecular Weight292.91 g/molPubChem
Melting Point240–242°C (decomposes)ChemIDplus
LogP (Octanol-Water)2.78 (predicted)EPA DSSTox
Aqueous Solubility0.12 mg/L at 25°CEPA DSSTox

Spectroscopic Characterization

Fourier-transform infrared (FT-IR) spectroscopy of 2-benzoxazolinone derivatives typically shows absorption bands at 1750–1700 cm1^{-1} (C=O stretch) and 750–700 cm1^{-1} (C-Br stretch). Nuclear magnetic resonance (NMR) data for the dibromo derivative reveals distinct proton environments:

  • 1H NMR^1\text{H NMR}: δ 7.52 (s, 1H, H-6), δ 7.48 (s, 1H, H-4) .

  • 13C NMR^{13}\text{C NMR}: δ 154.2 (C=O), 140.1–115.3 (aromatic carbons) .

Mass spectrometry (EI-MS) exhibits a molecular ion peak at m/z 292.91 with characteristic Br isotope patterns (1:2:1 ratio for 79Br/81Br^{79}\text{Br}/^{81}\text{Br}) .

Synthetic Methodologies

Direct Bromination of 2-Benzoxazolinone

The most straightforward route involves electrophilic aromatic bromination using molecular bromine (Br2\text{Br}_2) in acetic acid under reflux (80–100°C). Kinetic studies show regioselectivity arises from the oxazolinone ring’s electron-withdrawing effect, directing bromination to the 5th and 7th positions with >90% selectivity .

C7H5NO2+2Br2CH3COOHC7H3Br2NO2+2HBr\text{C}_7\text{H}_5\text{NO}_2 + 2 \text{Br}_2 \xrightarrow{\text{CH}_3\text{COOH}} \text{C}_7\text{H}_3\text{Br}_2\text{NO}_2 + 2 \text{HBr}

Yields typically range from 65–75%, with purification via recrystallization from ethanol-water mixtures.

Hofmann Rearrangement of Dibrominated Salicylamides

An alternative pathway employs trichloroisocyanuric acid (TCICA)-mediated Hofmann rearrangement of 5,7-dibromo-salicylamide:

C7H5Br2NO2TCICA, DMFC7H3Br2NO2+NH3+CO2\text{C}_7\text{H}_5\text{Br}_2\text{NO}_2 \xrightarrow{\text{TCICA, DMF}} \text{C}_7\text{H}_3\text{Br}_2\text{NO}_2 + \text{NH}_3 + \text{CO}_2

This method achieves 80–85% yields under mild conditions (25–40°C), avoiding high-temperature bromination .

Solid-Phase Synthesis for High-Throughput Production

Recent advances utilize polymer-supported reagents for continuous-flow synthesis, enhancing scalability. Immobilized bromine complexes on polystyrene matrices enable reagent recycling, reducing waste by 40% compared to batch processes .

Biological Activity and Mechanism

Antibacterial Action

The dibromo derivative exhibits potent activity against Gram-positive pathogens (e.g., Staphylococcus aureus: MIC 4 μg/mL) by disrupting membrane integrity. Bromine atoms facilitate penetration through lipid bilayers, while the oxazolinone ring chelates Mg2+^{2+} ions essential for teichoic acid synthesis .

Anti-Inflammatory Effects

The compound inhibits cyclooxygenase-2 (COX-2) with 85% suppression at 10 μM, outperforming indomethacin (72% at same concentration). Molecular docking reveals hydrogen bonding between the oxazolinone carbonyl and COX-2 Arg120 residue .

Applications in Materials Science

Organic Semiconductor Development

Thin films of 5,7-dibromo-2-benzoxazolinone exhibit n-type semiconductor behavior with electron mobility of 0.15 cm2^2/V·s. Bromine’s heavy atom effect enhances spin-orbit coupling, making it suitable for organic light-emitting diodes (OLEDs) .

Flame Retardant Additives

Incorporating 2% (w/w) of the compound into polypropylene reduces peak heat release rate by 58% in cone calorimetry tests (ASTM E1354). Bromine radicals quench combustion chain reactions via:

RH+BrR+HBr(chain termination)\text{RH} + \text{Br}^\cdot \rightarrow \text{R}^\cdot + \text{HBr} \quad (\text{chain termination})

Comparative Analysis with Structural Analogs

Table 2: Activity Comparison of Benzoxazolinone Derivatives

CompoundAntibacterial MIC (μg/mL)COX-2 Inhibition (%)
2-Benzoxazolinone6422
5-Bromo-2-benzoxazolinone1645
5,7-Dibromo-2-benzoxazolinone485
5-Chloro-2-benzoxazolinone838

Data synthesized from .

The 5,7-dibromo derivative’s superiority stems from synergistic effects:

  • Enhanced Lipophilicity: Bromine’s hydrophobic character (πBr_{\text{Br}} = 0.86) improves membrane permeability.

  • Electron-Withdrawing Stabilization: Bromines lower the LUMO energy (-2.1 eV vs. -1.6 eV for non-brominated analog), facilitating charge transfer in semiconductor applications .

  • Steric Protection: Ortho bromines shield the oxazolinone ring from metabolic oxidation, prolonging biological half-life .

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